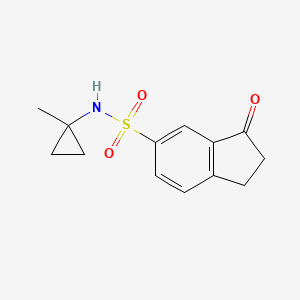![molecular formula C20H22N2O4 B7430164 2-phenyl-N-[4-(propanoylamino)phenyl]-1,3-dioxane-4-carboxamide](/img/structure/B7430164.png)
2-phenyl-N-[4-(propanoylamino)phenyl]-1,3-dioxane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-N-[4-(propanoylamino)phenyl]-1,3-dioxane-4-carboxamide, also known as PPAC, is a synthetic compound that has been widely used in scientific research. This molecule is a member of the dioxane family and is structurally similar to many other compounds that have been found to have biological activity. PPAC has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Wirkmechanismus
The mechanism of action of 2-phenyl-N-[4-(propanoylamino)phenyl]-1,3-dioxane-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. This compound has also been shown to bind to certain receptors in the brain, which may be responsible for its effects on neurological function.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory and analgesic effects. This compound has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-phenyl-N-[4-(propanoylamino)phenyl]-1,3-dioxane-4-carboxamide in lab experiments is its versatility. This compound can be used in a wide range of research applications, and its effects can be easily measured using a variety of techniques. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to be toxic at high doses, and researchers must be careful to use appropriate safety measures when handling this compound.
Zukünftige Richtungen
There are many possible future directions for research involving 2-phenyl-N-[4-(propanoylamino)phenyl]-1,3-dioxane-4-carboxamide. One area of interest is the development of new anti-cancer drugs based on the structure of this compound. Researchers are also investigating the potential use of this compound in the treatment of other diseases, such as diabetes and Alzheimer's disease. Additionally, there is interest in using this compound as a tool for studying the mechanisms of action of other compounds, as well as the development of new imaging agents for medical diagnostics.
Synthesemethoden
2-phenyl-N-[4-(propanoylamino)phenyl]-1,3-dioxane-4-carboxamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-aminobenzoyl chloride with 2-phenyl-1,3-dioxolane-4-carboxylic acid. The resulting compound is then treated with propionyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
2-phenyl-N-[4-(propanoylamino)phenyl]-1,3-dioxane-4-carboxamide has been used in a wide range of scientific research applications. One of the most common uses of this compound is in the study of cancer. This compound has been shown to have anti-cancer properties, and researchers have used this compound to investigate the mechanisms by which cancer cells grow and spread. This compound has also been used in the study of diabetes, Alzheimer's disease, and other neurological disorders.
Eigenschaften
IUPAC Name |
2-phenyl-N-[4-(propanoylamino)phenyl]-1,3-dioxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-2-18(23)21-15-8-10-16(11-9-15)22-19(24)17-12-13-25-20(26-17)14-6-4-3-5-7-14/h3-11,17,20H,2,12-13H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHIMMJYDDPALS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2CCOC(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methyl 1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazole-4-carboxylate](/img/structure/B7430088.png)
![methyl 2-[(7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carbonyl)amino]-2-(2-methylpyrazol-3-yl)acetate](/img/structure/B7430094.png)
![methyl (3aS,7aS)-2-[[5-(oxan-4-yl)-1,3-thiazol-2-yl]carbamoyl]-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylate](/img/structure/B7430100.png)
![2,2-Difluoro-2-(2-fluorophenyl)-1-[8-(2,2,2-trifluoroacetyl)-4,8-diazatricyclo[5.2.2.02,6]undecan-4-yl]ethanone](/img/structure/B7430107.png)
![3-oxo-N-[2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]cyclopentane-1-carboxamide](/img/structure/B7430111.png)
![N'-(1,2,3,4,5,6,7,7a-octahydroindol-3a-ylmethyl)-N-[2-(6-oxopyridazin-1-yl)ethyl]oxamide](/img/structure/B7430112.png)
![tert-butyl 3-[4-[(2R,3R)-2-(3-fluorophenyl)-3-methylmorpholine-4-carbonyl]-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B7430125.png)
![3-Nitro-4-[3-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-2,3-dihydroindol-1-yl]benzamide](/img/structure/B7430131.png)
![1-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-[4-(4-methyl-2-oxo-1,3-oxazolidin-4-yl)piperidin-1-yl]ethane-1,2-dione](/img/structure/B7430137.png)
![1-[(3S,4R)-3-amino-4-(4-fluorophenyl)pyrrolidin-1-yl]-2-[4-(oxolan-3-ylmethoxy)piperidin-1-yl]ethane-1,2-dione](/img/structure/B7430144.png)

![N-[1-(3-fluoropyrazin-2-yl)-2-methylpiperidin-4-yl]-2-(furan-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7430172.png)
![2-[2-[Ethyl-(1-methylpyrazol-4-yl)amino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B7430179.png)
![methyl 2-[(2-cyclopropyl-6-oxo-1H-pyrimidine-4-carbonyl)-[(3,4-difluorophenyl)methyl]amino]acetate](/img/structure/B7430192.png)
